molecular formula C17H20N2OS B14942362 2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

2-[(2-aminophenyl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B14942362
M. Wt: 300.4 g/mol
InChI Key: UQIRGCBXLVOHGZ-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)sulfanyl]-N~1~-mesitylacetamide is an organic compound that features a mesityl group attached to an acetamide moiety, which is further connected to a 2-aminophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminophenyl)sulfanyl]-N~1~-mesitylacetamide typically involves the reaction of 2-aminophenylthiol with mesityl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminophenyl)sulfanyl]-N~1~-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-[(2-Aminophenyl)sulfanyl]-N~1~-mesitylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N~1~-mesitylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(phenylsulfanyl)acetamide
  • 2-[(2-aminophenyl)sulfanyl]-N-(2-nitrophenyl)acetamide
  • N-(2-hydroxy-5-chlorophenyl)thiophenylacetamide

Uniqueness

2-[(2-Aminophenyl)sulfanyl]-N~1~-mesitylacetamide is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C17H20N2OS/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-21-15-7-5-4-6-14(15)18/h4-9H,10,18H2,1-3H3,(H,19,20)

InChI Key

UQIRGCBXLVOHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CC=CC=C2N)C

Origin of Product

United States

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